molecular formula C9H9ClN4O2 B13390470 Ethyl 5-amino-7-chloroimidazo[1,2-c]pyrimidine-2-carboxylate

Ethyl 5-amino-7-chloroimidazo[1,2-c]pyrimidine-2-carboxylate

Cat. No.: B13390470
M. Wt: 240.64 g/mol
InChI Key: CGMPXRAZZVPBQX-UHFFFAOYSA-N
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Description

Imidazo[1,2-c]pyrimidine-2-carboxylic acid, 5-amino-7-chloro-, ethyl ester is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its fused bicyclic structure, which includes both imidazole and pyrimidine rings. The presence of the amino and chloro substituents further enhances its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[1,2-c]pyrimidine-2-carboxylic acid, 5-amino-7-chloro-, ethyl ester typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the esterification of carboxylic acids followed by hydrogenation in the presence of catalysts such as platinum oxide (PtO2) at specific pressures . Another approach involves the use of multicomponent reactions that facilitate the formation of the imidazo[1,2-c]pyrimidine scaffold .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

Imidazo[1,2-c]pyrimidine-2-carboxylic acid, 5-amino-7-chloro-, ethyl ester undergoes various chemical reactions, including:

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or hydrogenated products. Substitution reactions can result in various functionalized derivatives depending on the substituents introduced.

Scientific Research Applications

Imidazo[1,2-c]pyrimidine-2-carboxylic acid, 5-amino-7-chloro-, ethyl ester has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of imidazo[1,2-c]pyrimidine-2-carboxylic acid, 5-amino-7-chloro-, ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can disrupt essential biological pathways, leading to therapeutic effects such as the inhibition of bacterial growth or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Imidazo[1,2-c]pyrimidine-2-carboxylic acid, 5-amino-7-chloro-, ethyl ester stands out due to its unique combination of substituents, which confer distinct chemical reactivity and biological activity. The presence of both amino and chloro groups enhances its potential as a versatile scaffold for drug development and other scientific applications.

Properties

Molecular Formula

C9H9ClN4O2

Molecular Weight

240.64 g/mol

IUPAC Name

ethyl 5-amino-7-chloroimidazo[1,2-c]pyrimidine-2-carboxylate

InChI

InChI=1S/C9H9ClN4O2/c1-2-16-8(15)5-4-14-7(12-5)3-6(10)13-9(14)11/h3-4H,2H2,1H3,(H2,11,13)

InChI Key

CGMPXRAZZVPBQX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN2C(=N1)C=C(N=C2N)Cl

Origin of Product

United States

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